1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene
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Overview
Description
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an isopropylaminomethyl group
Mechanism of Action
Mode of Action
The exact mode of action of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .
Biochemical Pathways
It’s known that bromo and fluoro groups in organic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of it reaches the target sites in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Isopropylaminomethylation: The addition of an isopropylaminomethyl group to the benzene ring.
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the isopropylaminomethyl group.
4-Bromo-1-fluorobenzene: Another isomer with different substitution pattern.
4-Fluoro-1-bromobenzene: Similar to 1-Bromo-4-fluorobenzene but with a different naming convention.
Uniqueness
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is unique due to the presence of the isopropylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUYKRGUZVACR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602673 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016741-73-3 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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